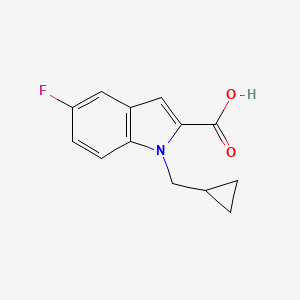

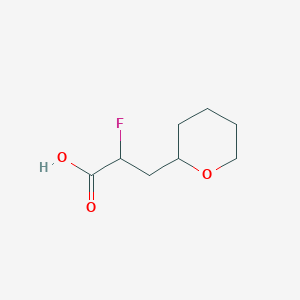

1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid

Overview

Description

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The unique structure of 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid allows for a wide range of applications, from drug discovery to material science.Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including those similar to 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid, have inspired chemists due to their complexity and biological activity. The synthesis of indole compounds has been a significant area of research, leading to the development of new methods fragmented across organic chemistry literature. A framework for classifying all indole syntheses has been proposed, focusing on strategic approaches for indole construction. This classification helps in understanding the current state of the art and guiding future research efforts (Taber & Tirunahari, 2011).

Carboxylic Acids and Biocatalyst Inhibition

Research on carboxylic acids, which share a functional group with this compound, has shown their impact on microbial cells, highlighting their inhibitory effects on E. coli and S. cerevisiae. These effects include damage to cell membranes and a decrease in internal pH, suggesting potential applications in controlling microbial growth or studying microbial resistance mechanisms (Jarboe et al., 2013).

Environmental and Biological Impacts of Fluorinated Compounds

Studies on fluorinated compounds, which include a fluorine atom as seen in this compound, have focused on their environmental persistence and potential toxicological impacts. Information on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been reviewed, revealing concerns regarding their safety for human health and the environment due to limited available data. The review emphasizes the need for generating missing data to perform meaningful risk assessments (Wang et al., 2013).

Mechanism of Action

While specific information on the mechanism of action for 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid was not found, indoles in general have been found to play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Future Directions

The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . Given the importance of this significant ring system, it is expected that future research will continue to explore the potential applications of compounds like 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid .

properties

IUPAC Name |

1-(cyclopropylmethyl)-5-fluoroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-3-4-11-9(5-10)6-12(13(16)17)15(11)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABRCLKFXHKGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)F)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)

![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)